(S)-2-((2S,3S)-2-(((ベンジルオキシ)カルボニル)アミノ)-3-メチルペンタナミド)-3-フェニルプロパン酸

説明

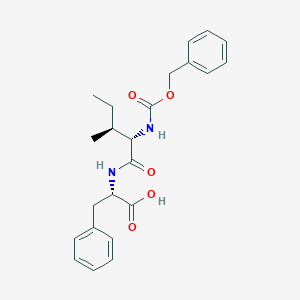

(S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

固体NMR特性評価

化合物Z-Ile-Phe-OHは、固体核磁気共鳴(NMR)分光法の分野で使用されています . この技術は、さまざまな固体試料のコンフォメーションとダイナミクスに関する重要な構造情報を与えます . ある研究では、自己集合したイソロイシン-フェニルアラニン(Ile–Phe–OH)ジペプチドの13Cおよび15N固体NMRスペクトルが記録されました . その結果、自己集合した構造は結晶構造を正確に反映していることが示されました .

ナノメディシンにおける自己集合

Z-Ile-Phe-OHベースの分子は、薬物送達や生体材料から新しい治療パラダイムに至るまで、ナノメディシンで幅広い用途が見出されています . Z-Ile-Phe-OHが属するPhe-Pheモチーフは、短いペプチドとその類似体からナノ構造とハイドロゲルへの自己集合を駆動する最小限のビルディングブロックとして人気が高まっています .

ハイドロゲルの形成

Z-Ile-Phe-OHを含むIle-PheおよびPhe-Ileの異なる立体異性体は、リン酸緩衝生理食塩水(PBS)中での自己集合挙動が調査され、ハイドロゲルを形成することが示されています . 透過型電子顕微鏡(TEM)、減衰全反射赤外分光法(ATR-IR)、円二色性(CD)、および振動レオロジーなどの技術を使用して、これらのハイドロゲルを特徴付けてきました .

作用機序

Target of Action

Z-Ile-Phe-OH, also known as (S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid, primarily targets specific enzymes and receptors involved in peptide signaling and metabolism. These targets often include proteases and peptidases, which play crucial roles in protein degradation and processing .

Mode of Action

Z-Ile-Phe-OH interacts with its targets by binding to the active sites of proteases and peptidases. This binding inhibits the enzymatic activity, preventing the breakdown of specific peptides. The inhibition can lead to an accumulation of peptides, which may have various biological effects depending on the context .

Biochemical Pathways

The inhibition of proteases and peptidases by Z-Ile-Phe-OH affects several biochemical pathways, particularly those involved in protein and peptide metabolism. This can influence pathways related to cell signaling, immune responses, and metabolic regulation. For example, the accumulation of certain peptides can modulate signaling pathways such as mTORC1, AMPK, and MAPK, which are critical for protein synthesis, nutrient sensing, and cellular stress responses .

Pharmacokinetics

The pharmacokinetics of Z-Ile-Phe-OH involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract and distributed to various tissues. Its metabolism primarily occurs in the liver, where it is broken down by hepatic enzymes. The metabolites are then excreted via the kidneys. The bioavailability of Z-Ile-Phe-OH can be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

At the molecular level, the inhibition of proteases and peptidases by Z-Ile-Phe-OH leads to the accumulation of specific peptides. This can result in altered cellular signaling, changes in metabolic processes, and modulation of immune responses. At the cellular level, these changes can affect cell growth, differentiation, and apoptosis, depending on the specific peptides involved and the cellular context .

Action Environment

The efficacy and stability of Z-Ile-Phe-OH can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability may decrease in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other drugs or dietary components can modulate its absorption and metabolism .

生物活性

(S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid, commonly referred to as Compound A, is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research. Its unique structure, which includes a benzyloxycarbonyl group and a phenylpropanoic acid moiety, suggests potential biological activities that merit detailed exploration.

- Molecular Formula : C20H30N2O5

- Molecular Weight : 378.46 g/mol

- CAS Number : 42538-01-2

- Purity : ≥ 97% .

The biological activity of Compound A is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The benzyloxycarbonyl group enhances its lipophilicity, potentially facilitating cellular uptake and interaction with lipid membranes.

Enzyme Inhibition

Research indicates that Compound A may act as an inhibitor of specific proteases and enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of phenylpropanoic acids can modulate the activity of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammation .

Antitumor Activity

Several studies have investigated the antitumor potential of phenylpropanoic acid derivatives. In vitro assays demonstrated that Compound A exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Compound A has also shown promise in modulating inflammatory responses. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Anti-inflammatory | Reduces cytokine levels | |

| Enzyme inhibition | Inhibits MMP activity |

Case Studies

-

Case Study on Antitumor Activity :

- Objective : To evaluate the cytotoxic effects of Compound A on breast cancer cell lines.

- Method : MTT assay was performed on MCF-7 cells treated with varying concentrations of Compound A.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.

-

Case Study on Anti-inflammatory Effects :

- Objective : To assess the impact of Compound A on inflammatory markers in a murine model.

- Method : Mice were administered Compound A prior to inducing inflammation using LPS.

- Results : Marked decrease in serum levels of TNF-alpha and IL-6 was noted, supporting its potential use in inflammatory diseases.

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-3-16(2)20(25-23(29)30-15-18-12-8-5-9-13-18)21(26)24-19(22(27)28)14-17-10-6-4-7-11-17/h4-13,16,19-20H,3,14-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWIWKBRNYMFJM-VDGAXYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157615 | |

| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-isoleucyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13254-07-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-isoleucyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-isoleucyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。